molecular formula C13H16N2 B13572564 2-Methyl-3-(quinolin-3-yl)propan-1-amine

2-Methyl-3-(quinolin-3-yl)propan-1-amine

Cat. No.: B13572564
M. Wt: 200.28 g/mol
InChI Key: VIUIKJJRFANNIQ-UHFFFAOYSA-N
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Description

2-Methyl-3-(quinolin-3-yl)propan-1-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system attached to a propan-1-amine chain, making it a valuable scaffold for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(quinolin-3-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with a suitable amine precursor under specific conditions. For example, the Doebner–von Miller reaction protocol can be used, where aniline and acrolein are reacted in the presence of a strong acid in a flow reactor . Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct and functionalize the quinoline scaffold .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(quinolin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-Methyl-3-(quinolin-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(quinolin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-methyl-3-quinolin-3-ylpropan-1-amine

InChI

InChI=1S/C13H16N2/c1-10(8-14)6-11-7-12-4-2-3-5-13(12)15-9-11/h2-5,7,9-10H,6,8,14H2,1H3

InChI Key

VIUIKJJRFANNIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=CC=CC=C2N=C1)CN

Origin of Product

United States

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